molecular formula C16H17N9O5S3 B1668856 Cefmenoxime CAS No. 65085-01-0

Cefmenoxime

Cat. No.: B1668856
CAS No.: 65085-01-0
M. Wt: 511.6 g/mol
InChI Key: HJJDBAOLQAWBMH-YCRCPZNHSA-N
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Mechanism of Action

Target of Action

Cefmenoxime, a third-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) and the peptidoglycan synthase FtsI . These proteins play a crucial role in bacterial cell wall synthesis. Specifically, PBPs are involved in the final stages of assembling the bacterial cell wall, and peptidoglycan synthase FtsI is responsible for cross-linking the peptidoglycan chains that form the bacterial cell wall .

Mode of Action

This compound interacts with its targets by binding to the PBPs and inhibiting their activity . This interaction disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death . This compound is stable in the presence of a variety of beta-lactamases, including penicillinases and some cephalosporinases, which are enzymes that many bacteria produce to resist beta-lactam antibiotics .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway. By inhibiting PBPs and peptidoglycan synthase FtsI, this compound prevents the proper formation of the bacterial cell wall . This disruption in the cell wall synthesis pathway leads to cell lysis and the eventual death of the bacteria .

Pharmacokinetics

This compound exhibits excellent pharmacokinetic properties. After intramuscular injection, its bioavailability is approximately 100% . The drug is primarily excreted unchanged by the kidneys . The plasma clearance of the drug is dosage level and route independent, averaging 254 ml/min .

Result of Action

The primary result of this compound’s action is the death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacteria to become structurally compromised, leading to cell lysis and death . This makes this compound effective against a wide variety of gram-positive and gram-negative bacteria .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of beta-lactamases in the bacterial environment can potentially affect the action of this compound. This compound is stable in the presence of a variety of beta-lactamases, including penicillinases and some cephalosporinases . This stability enhances its effectiveness in environments where these enzymes are present .

Biochemical Analysis

Biochemical Properties

Cefmenoxime’s bactericidal activity results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) . It is stable in the presence of a variety of beta-lactamases, including penicillinases and some cephalosporinases . It interacts with enzymes such as Peptidoglycan synthase FtsI and Penicillin-binding protein 1A .

Cellular Effects

This compound has broad-spectrum activity against Gram-positive and Gram-negative bacteria . Its bactericidal activity results from the inhibition of cell wall synthesis, which affects cell function

Molecular Mechanism

The mechanism of action of this compound involves the inhibition of cell wall synthesis . It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for cell wall synthesis . This binding interaction inhibits the function of these enzymes, leading to cell wall weakening and eventual bacterial cell death .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that this compound has a half-life of approximately 1 hour This suggests that its effects are relatively short-lived, and repeated dosing may be necessary to maintain its antibacterial activity

Dosage Effects in Animal Models

It is generally recommended that the dosage be adjusted based on the type and severity of the infection, the susceptibility of the causative organism, and the condition of the patient .

Metabolic Pathways

This compound is not appreciably metabolized . It is primarily excreted unchanged, indicating that it does not undergo significant transformations within metabolic pathways

Transport and Distribution

This compound is administered intramuscularly or intravenously, and its bioavailability is approximately 100% following intramuscular injection

Preparation Methods

The synthesis of cefmenoxime involves several steps. The process begins with the alkylation of ethyl 2-hydroxyimino-3-oxobutanoate using dimethyl sulfate to produce ethyl (2Z)-2-methoxyimino-3-oxo-butanoate. This intermediate is then halogenated with molecular bromine to form ethyl 4-bromo-2-methoxyimino-3-oxobutanoate. Subsequent treatment with thiourea yields ethyl (Z)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetate, which is reacted with chloroacetyl chloride to form an amide. Saponification with potassium hydroxide, followed by halogenation with phosphorus pentachloride, leads to the formation of the desired cephalosporin intermediate. The final steps involve amide formation, removal of protecting groups, and thioether formation with 5-mercapto-1-methyltetrazole .

Chemical Reactions Analysis

Cefmenoxime undergoes various chemical reactions, including:

Common reagents used in these reactions include dimethyl sulfate, molecular bromine, thiourea, chloroacetyl chloride, potassium hydroxide, and phosphorus pentachloride . The major products formed from these reactions are various intermediates that lead to the final this compound compound.

Scientific Research Applications

Cefmenoxime has several scientific research applications:

Properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N9O5S3/c1-24-16(20-22-23-24)33-4-6-3-31-13-9(12(27)25(13)10(6)14(28)29)19-11(26)8(21-30-2)7-5-32-15(17)18-7/h5,9,13H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29)/b21-8-/t9-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJDBAOLQAWBMH-YCRCPZNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N9O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75738-58-8 (hydrochloride (2:1))
Record name Cefmenoxime [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065085010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2022755
Record name Cefmenoxime
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefmenoxime
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014412
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.46e-01 g/L
Record name Cefmenoxime
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014412
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The bactericidal activity of cefmenoxime results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefmenoxime is stable in the presence of a variety of b-lactamases, including penicillinases and some cephalosporinases.
Record name Cefmenoxime
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00267
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

65085-01-0
Record name Cefmenoxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65085-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefmenoxime [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065085010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefmenoxime
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00267
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefmenoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFMENOXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBZ4844CXN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cefmenoxime
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014412
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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